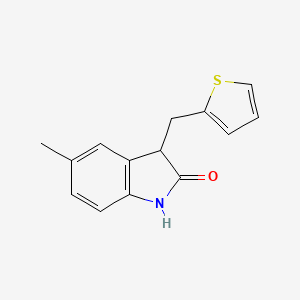![molecular formula C21H26N2O3 B6018067 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine involves the inhibition of MAGL, which leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a lipid mediator that binds to CB1 and CB2 receptors, leading to a range of physiological effects. This compound has also been shown to modulate the activity of other GPCRs, although the exact mechanism is still unclear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the endocannabinoid system. The increase in 2-AG levels leads to a range of effects, including analgesia, anti-inflammatory effects, and modulation of appetite and metabolism. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine in lab experiments are its potency and specificity as an inhibitor of MAGL. It is also a relatively stable compound that can be easily synthesized and purified. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and other conditions that involve the endocannabinoid system. Another direction is to explore its effects on other GPCRs and to identify new targets for drug discovery. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential for drug interactions.
Synthesemethoden
The synthesis of 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine involves the reaction of morpholine with 3-(1-(3-phenyl-2-propynoyl)-4-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine has a wide range of applications in scientific research. It is used as a tool compound to study the mechanism of action of various receptors and enzymes. It has been found to be a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system. This compound has also been shown to modulate the activity of G protein-coupled receptors (GPCRs) such as the cannabinoid receptors CB1 and CB2.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(8-6-18-4-2-1-3-5-18)22-12-10-19(11-13-22)7-9-21(25)23-14-16-26-17-15-23/h1-5,19H,7,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLWYJDWQDYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)
![2-benzyl-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6018056.png)
![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![N-(4-fluorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6018072.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
![1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)